molecular formula C9H16N4O3 B3250477 Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate CAS No. 203434-45-1

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3250477
CAS No.: 203434-45-1
M. Wt: 228.25 g/mol
InChI Key: CSWBTQKOSPXYIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N4O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.

    Protection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions.

    Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation or Staudinger reduction using triphenylphosphine (PPh3) are typical methods.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:

    Azido Group: Can undergo click chemistry reactions, forming stable triazole linkages.

    Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 3-azido-4-hydroxyproline-1-carboxylate
  • Tert-butyl 3-azido-4-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of azido and hydroxyl groups on a pyrrolidine ring. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBTQKOSPXYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143700-05-4
Record name 143700-05-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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